molecular formula C10H13NO3 B2504097 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid CAS No. 1256586-09-0

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid

Cat. No.: B2504097
CAS No.: 1256586-09-0
M. Wt: 195.218
InChI Key: OIUOUKNNDKIAOD-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is an organic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a methylpropanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with suitable reagents to introduce the methylpropanoic acid group. One common method involves the use of alkylation reactions, where the carboxylic acid is first converted to an ester, followed by alkylation and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of 2-(6-hydroxypyridin-2-yl)-2-methylpropanoic acid.

    Reduction: Formation of 2-(6-methoxypyridin-2-yl)-2-methylpropanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridine-2-carboxylic acid
  • 2-(6-Methoxypyridin-2-yl)ethanol
  • 2-(6-Methoxypyridin-2-yl)acetic acid

Uniqueness

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is unique due to the presence of both a methoxy-substituted pyridine ring and a methylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-methoxypyridin-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-5-4-6-8(11-7)14-3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUOUKNNDKIAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(6-Methoxy-pyridin-2-yl)-2-methyl-propionic acid ethyl ester (5.33 g) was dissolved in methanol (200 ml), added with 5 N aqueous solution of potassium hydroxide (25 ml), and then stirred under reflux. The reaction mixture was concentrated and neutralized with 2 N hydrochloric acid. The precipitated matters were collected by filtration and dried to obtain the title compound (3.55 g).
Name
2-(6-Methoxy-pyridin-2-yl)-2-methyl-propionic acid ethyl ester
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

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